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Introduction
Orobanchol is a canonical strigolactone (SL), a class of carotenoid-derived phytohormones

that play critical roles in plant development and communication within the rhizosphere.[1][2][3]

[4] Initially identified as germination stimulants for parasitic weeds of the genera Striga and

Orobanche, SLs are now recognized for their roles in regulating shoot branching, promoting

symbiotic relationships with arbuscular mycorrhizal (AM) fungi, and mediating responses to

nutrient availability, particularly phosphate.[5][6] Orobanchol, specifically, is a prevalent SL

detected in the root exudates of numerous plant species.[1][2][3] This guide provides an in-

depth technical overview of the orobanchol biosynthesis pathway, presenting key quantitative

data, detailed experimental protocols, and visual diagrams of the core processes to support

research and development in this field.

The Core Orobanchol Biosynthesis Pathway
The biosynthesis of orobanchol originates from the carotenoid pathway, with all-trans-β-

carotene as the initial precursor. The core pathway leading to the central intermediate,

carlactonoic acid (CLA), is highly conserved across many plant species.[5]

The initial steps involve the sequential action of three key enzymes:
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β-carotene isomerase (D27): This enzyme catalyzes the reversible isomerization of all-trans-

β-carotene to 9-cis-β-carotene.[5]

Carotenoid Cleavage Dioxygenase 7 (CCD7): CCD7 cleaves 9-cis-β-carotene to produce 9-

cis-β-apo-10′-carotenal and β-ionone.

Carotenoid Cleavage Dioxygenase 8 (CCD8): CCD8 then converts 9-cis-β-apo-10′-carotenal

into carlactone (CL), the precursor for all strigolactones.[5]

Following the formation of carlactone, the pathway continues with oxidation steps catalyzed by

cytochrome P450 monooxygenases:

CYP711A Subfamily (MAX1 homologs): Enzymes in this subfamily, such as MORE AXIALLY

GROWTH 1 (MAX1) in Arabidopsis, oxidize carlactone to form carlactonoic acid (CLA).[5]

This conversion is a common feature in various plant species.

Visualization of the Core Biosynthesis Pathway
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Caption: The core biosynthetic pathway from all-trans-β-carotene to carlactonoic acid.

Divergent Pathways to Orobanchol from
Carlactonoic Acid
From the central intermediate carlactonoic acid (CLA), there are two distinct pathways leading

to the synthesis of orobanchol, which vary between different plant species.[1][2][3]

The Indirect Pathway (via 4-Deoxyorobanchol)
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This pathway was first elucidated in rice and involves a two-step conversion from CLA:

CYP711A2 (Os900 in rice): This enzyme catalyzes the conversion of CLA to 4-

deoxyorobanchol (4DO).

CYP711A3 (Os1400 in rice): Subsequently, this enzyme hydroxylates 4DO to form

orobanchol.

The Direct Pathway
In several dicot species, such as cowpea and tomato, orobanchol is synthesized directly from

CLA without the 4DO intermediate. This pathway involves a different set of enzymes:

CYP722C: This cytochrome P450 enzyme catalyzes the two-step oxidation of CLA to 18-

oxo-CLA, proceeding through an 18-hydroxy-CLA intermediate.[1] The subsequent BC-ring

closure to form orobanchol and its diastereomer, ent-2'-epi-orobanchol, was initially

thought to occur non-stereoselectively.[1]

Stereoselective BC-ring-Forming Factor (SRF): Recent research has identified a dirigent

domain-containing enzyme, SRF, that acts downstream of CYP722C.[7] SRF

stereoselectively catalyzes the cyclization of 18-oxo-CLA to exclusively form orobanchol,
preventing the formation of its inactive diastereomer.[7]

Visualization of the Divergent Pathways
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Caption: Two distinct pathways for orobanchol biosynthesis from carlactonoic acid.

Quantitative Data on Orobanchol Biosynthesis
The production of orobanchol is tightly regulated by environmental cues, most notably

phosphate availability. Quantitative data on enzyme kinetics and product yields are essential for

a comprehensive understanding of the pathway's efficiency and regulation.

Table 1: Orobanchol Production in Response to Phosphate Availability
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Plant Species Condition
Orobanchol
Production

Reference

Red Clover (Trifolium

pratense)
Phosphate Deficient Significantly Increased [5]

Red Clover (Trifolium

pratense)
Phosphate Sufficient Low/Undetectable [5]

Tomato (Solanum

lycopersicum)
Phosphate Deficient

Upregulation of

SlCYP722C

expression

[8][9]

Cowpea (Vigna

unguiculata)
Phosphate Deficient

Upregulation of

VuCYP722C

expression

[8][9]

Table 2: Quantification of Orobanchol in Root Exudates

Plant Species Age of Seedling
Orobanchol
Exudation
(pg/plant)

Reference

Red Clover (Trifolium

pratense)
1 week 13 [10]

Red Clover (Trifolium

pratense)
2 weeks 70 [10]

Red Clover (Trifolium

pratense)
3 weeks 58 [10]

Red Clover (Trifolium

pratense)
4 weeks 65 [10]

Note: Comprehensive kinetic data (Km, kcat, Vmax) for all enzymes in the orobanchol
biosynthesis pathway are not yet fully available in the literature. The development of in vitro

kinetic assays for D27, CCD7, and CCD8 has been reported, but specific values are not

consistently provided.[1][2]
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Experimental Protocols
Heterologous Expression and Purification of
Biosynthetic Enzymes
This protocol describes a general workflow for producing recombinant enzymes for in vitro

assays.

Gene Cloning:

Isolate total RNA from the plant tissue of interest (e.g., roots of phosphate-starved

tomato).

Synthesize cDNA using reverse transcriptase.

Amplify the coding sequences of the target genes (e.g., D27, CCD7, CCD8, CYP711A,

CYP722C, SRF) by PCR using gene-specific primers.

Clone the PCR products into an appropriate expression vector (e.g., pET series for E. coli

or pFastBac for insect cells) containing an affinity tag (e.g., His-tag, GST-tag).

Heterologous Expression:

Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or

insect cells like Sf9).

Induce protein expression under optimized conditions (e.g., IPTG concentration,

temperature, and induction time for E. coli; viral titer and infection time for insect cells).

Protein Purification:

Harvest the cells and lyse them to release the cellular contents.

Clarify the lysate by centrifugation.

Purify the recombinant protein from the soluble fraction using affinity chromatography

corresponding to the tag used (e.g., Ni-NTA agarose for His-tagged proteins).
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Elute the purified protein and assess its purity by SDS-PAGE.

In Vitro Enzyme Assays
a) Assay for D27, CCD7, and CCD8 Activity:

This assay reconstitutes the initial part of the pathway to produce carlactone.

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1

mM DTT).

Substrate Preparation: Prepare a solution of all-trans-β-carotene.

Enzyme Addition: Add purified recombinant D27, CCD7, and CCD8 to the reaction mixture.

Incubation: Incubate the reaction at an optimal temperature (e.g., 28°C) for a defined period.

Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g.,

ethyl acetate).

Analysis: Analyze the extracted products by LC-MS/MS to detect the formation of carlactone.

b) Assay for CYP722C Activity:

This assay determines the conversion of CLA to orobanchol.

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer pH

7.4) containing a P450 reductase (if not co-expressed) and an NADPH-regenerating system

(e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

Substrate Addition: Add carlactonoic acid (CLA) to the reaction mixture.

Enzyme Addition: Add the purified recombinant CYP722C enzyme.

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) with shaking.

Product Extraction: Stop the reaction and extract the products with ethyl acetate.
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Analysis: Analyze the extracted products by LC-MS/MS to quantify the production of

orobanchol and its diastereomers.

LC-MS/MS Quantification of Orobanchol
This protocol outlines the analysis of orobanchol from root exudates.

Sample Collection: Grow plants hydroponically and collect the root exudates.

Solid-Phase Extraction (SPE): Acidify the root exudate and pass it through a C18 SPE

cartridge. Wash the cartridge and elute the strigolactones with acetone or methanol.

LC Separation:

Inject the concentrated eluate into an HPLC or UPLC system equipped with a C18

column.

Use a gradient elution program with solvents such as water with 0.1% formic acid and

acetonitrile or methanol with 0.1% formic acid.

MS/MS Detection:

Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive

ion mode.

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. The

specific MRM transition for orobanchol is m/z 347.1 -> 233.1.

Quantification: Create a standard curve using synthetic orobanchol of known concentrations

to quantify the amount of orobanchol in the samples.

Gene Function Analysis using CRISPR/Cas9
This workflow describes the generation of knockout mutants to study gene function in the

orobanchol pathway in a model organism like tomato.

Guide RNA (gRNA) Design: Design one or more gRNAs targeting a specific exon of the

gene of interest (e.g., SlCYP722C).
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Vector Construction: Clone the gRNA(s) into a plant expression vector containing the Cas9

nuclease gene.

Agrobacterium-mediated Transformation: Transform the CRISPR/Cas9 construct into

Agrobacterium tumefaciens and use it to transform tomato cotyledon explants.

Plant Regeneration: Regenerate whole plants from the transformed explants on selection

media.

Mutation Screening: Screen the regenerated plants for mutations at the target site by PCR

and sequencing.

Phenotypic Analysis: Analyze the knockout mutants for changes in their phenotype, such as

shoot branching, and quantify the levels of orobanchol and its precursors in their root

exudates using LC-MS/MS.

Visualization of Experimental Workflow for Gene
Identification
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Gene Identification Workflow
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Caption: A typical workflow for identifying and functionally characterizing genes in the

orobanchol biosynthesis pathway.

Orobanchol Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b1246147?utm_src=pdf-body-img
https://www.benchchem.com/product/b1246147?utm_src=pdf-body
https://www.benchchem.com/product/b1246147?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Once synthesized and exuded from the roots, orobanchol acts as a signaling molecule. The

perception and signal transduction of strigolactones involve an F-box protein and an α/β-

hydrolase receptor.

Perception: Orobanchol is perceived by the DWARF14 (D14) receptor, an α/β-hydrolase.

Complex Formation: The binding of orobanchol to D14 induces a conformational change,

allowing it to interact with the F-box protein MAX2 (also known as D3 in rice).

Ubiquitination and Degradation: The D14-orobanchol-MAX2 complex forms part of an SCF

(Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This complex targets repressor proteins,

such as SMXLs (SUPPRESSOR OF MAX2 1-LIKE), for ubiquitination and subsequent

degradation by the 26S proteasome.

Transcriptional Regulation: The degradation of SMXL repressors leads to the expression of

downstream target genes, ultimately resulting in physiological responses such as the

inhibition of shoot branching.

Visualization of the Orobanchol Signaling Pathway
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Caption: A simplified diagram of the orobanchol signaling pathway.
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Conclusion
The elucidation of the orobanchol biosynthesis pathway has provided significant insights into

the intricate mechanisms governing plant development and interactions with the soil

environment. The existence of multiple biosynthetic routes highlights the evolutionary

adaptability of this pathway. Further research, particularly in obtaining detailed enzyme kinetic

data and understanding the regulatory networks that control this pathway, will be crucial. The

experimental protocols and data presented in this guide offer a foundation for researchers and

drug development professionals to advance the study of orobanchol and other strigolactones,

with potential applications in agriculture, such as the development of crops with enhanced

nutrient uptake, improved architecture, and resistance to parasitic weeds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://ouci.dntb.gov.ua/en/works/leXnzLK4/
https://ouci.dntb.gov.ua/en/works/leXnzLK4/
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2022.835160/full
https://www.researchgate.net/publication/313592547_Insights_into_the_formation_of_carlactone_from_in-depth_analysis_of_the_CCD8-catalyzed_reactions
https://www.benchchem.com/product/b1246147#orobanchol-biosynthesis-pathway-in-plants
https://www.benchchem.com/product/b1246147#orobanchol-biosynthesis-pathway-in-plants
https://www.benchchem.com/product/b1246147#orobanchol-biosynthesis-pathway-in-plants
https://www.benchchem.com/product/b1246147#orobanchol-biosynthesis-pathway-in-plants
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1246147?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

